Benzenamine, 3-bromo-2-methoxy-6-nitro- exact mass and molecular weight
Benzenamine, 3-bromo-2-methoxy-6-nitro- exact mass and molecular weight
An In-Depth Technical Guide to Benzenamine, 3-bromo-2-methoxy-6-nitro-
This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals engaged with Benzenamine, 3-bromo-2-methoxy-6-nitro-. This substituted nitroaniline is a compound of interest for its potential as a versatile synthetic intermediate. This document provides a detailed examination of its fundamental physicochemical properties—specifically its molecular weight and exact mass—and outlines the rigorous analytical methodologies required for its unambiguous identification. Furthermore, we will explore its synthetic context and potential applications, grounding all claims in authoritative scientific principles.
The Critical Distinction: Molecular Weight vs. Exact Mass
In any research or development setting, precision in chemical characterization is paramount. A common point of confusion lies in the distinction between molecular weight and exact mass. Understanding this difference is fundamental to the proper application of analytical data, particularly in the context of modern mass spectrometry.
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Molecular Weight (or Average Molecular Mass): This value is a weighted average of the masses of all naturally occurring isotopes of the atoms in a molecule. It is the value used for stoichiometric calculations in bulk chemistry (e.g., preparing a solution of a specific molarity). It is typically expressed in grams per mole ( g/mol ).
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Exact Mass (or Monoisotopic Mass): This is the mass of a molecule calculated using the mass of the most abundant isotope of each constituent element.[1][2] This value is critical in high-resolution mass spectrometry (HRMS), where instruments are capable of measuring mass with enough precision to distinguish between compounds with the same nominal mass but different elemental formulas.
For a molecule like Benzenamine, 3-bromo-2-methoxy-6-nitro-, which contains bromine with its two significant natural isotopes (⁷⁹Br and ⁸¹Br), the distinction is particularly relevant. The molecular weight averages these isotopic contributions, while the exact mass is calculated using only the most abundant isotope, ⁷⁹Br.[3]
Core Physicochemical Data
The foundational quantitative data for Benzenamine, 3-bromo-2-methoxy-6-nitro- are summarized below.
| Parameter | Value | Source / Method |
| Molecular Formula | C₇H₇BrN₂O₃ | - |
| Molecular Weight | 247.05 g/mol | Vendor Data |
| Exact Mass | 245.96433 Da | Calculated |
The exact mass was calculated based on the molecular formula C₇H₇BrN₂O₃ using the masses of the most abundant isotopes: C=12.00000, H=1.00783, ⁷⁹Br=78.9183, N=14.0031, O=15.9949.[3]
Analytical Verification by High-Resolution Mass Spectrometry
The theoretical exact mass must be confirmed experimentally for unequivocal identification. The gold-standard technique for this purpose is Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).
Experimental Protocol: LC-HRMS for Exact Mass Confirmation
This protocol provides a robust, field-proven methodology for the verification of Benzenamine, 3-bromo-2-methoxy-6-nitro-. The causality behind these choices is to ensure efficient ionization, good chromatographic peak shape, and the mass accuracy required for confident identification.
Objective: To confirm the elemental composition of the target compound by obtaining a measured mass with high accuracy (<5 ppm error).
1. Sample Preparation:
- Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
- Perform a serial dilution of the stock solution into 50:50 acetonitrile:water to create a working solution of 1 µg/mL.
2. Liquid Chromatography (LC) Conditions:
- Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is chosen for its excellent retention of moderately polar aromatic compounds.
- Mobile Phase A: 0.1% Formic Acid in Water. The acid is critical for promoting protonation of the analyte for positive mode ESI.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A typical starting point is a linear gradient from 5% B to 95% B over 8 minutes. This ensures the compound elutes as a sharp peak.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
3. High-Resolution Mass Spectrometry (HRMS) Conditions:
- Ion Source: Electrospray Ionization (ESI), Positive Mode. The aniline moiety is basic and readily accepts a proton to form the [M+H]⁺ ion.
- Mass Analyzer: An Orbitrap or Time-of-Flight (TOF) analyzer is required, set to a resolution of ≥ 30,000 (FWHM).
- Scan Range: m/z 100-400. This range comfortably includes the expected protonated molecule at m/z 246.9721.
- Internal Calibration: A continuous infusion of a known reference standard may be used to ensure the highest mass accuracy.
4. Data Analysis (Self-Validating System):
- Extract the ion chromatogram for the theoretical m/z of the protonated molecule ([C₇H₇BrN₂O₃+H]⁺), which is 246.9721.
- Obtain the high-resolution mass spectrum from the apex of the resulting chromatographic peak.
- Trustworthiness Check: Calculate the mass error using the formula: Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] x 10⁶
- A mass error of < 5 ppm provides high confidence in the assigned elemental composition.
Analytical Workflow Diagram
The logical steps of the experimental protocol are visualized below.
Caption: Workflow for the confident identification of Benzenamine, 3-bromo-2-methoxy-6-nitro- via LC-HRMS.
Synthesis and Applications
Synthetic Considerations
Benzenamine, 3-bromo-2-methoxy-6-nitro- is a synthetic compound. While specific literature on its synthesis is not abundant, its structure suggests a logical retrosynthetic approach. The synthesis would likely involve the controlled, regioselective functionalization of a simpler benzene derivative. Key transformations would include electrophilic aromatic substitution reactions such as nitration and bromination, with the methoxy and amino (or nitro) groups acting as directing groups to achieve the desired 1,2,3,4-substitution pattern.
A plausible forward synthesis could involve the reduction of the nitro group of a precursor like 2-bromo-1-methoxy-3,4-dinitrobenzene. The reduction of a nitro group to an aniline is a fundamental and robust transformation in organic synthesis, often accomplished with reagents like tin(II) chloride or catalytic hydrogenation.
Applications in Drug Discovery and Research
Substituted nitroanilines are a well-established class of intermediates in medicinal chemistry and materials science.[4] Their utility stems from the rich and versatile chemistry of both the nitro and amino functional groups.
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Synthetic Handle: The primary amine of the aniline group is a potent nucleophile and can be readily acylated, alkylated, or used in cyclization reactions to build more complex molecular scaffolds.
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Pharmacophore Component: The nitroaniline scaffold itself can be a key component of pharmacophores, participating in hydrogen bonding and aromatic interactions with biological targets. Nitroaromatic compounds have been investigated for a range of therapeutic activities.[5]
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Precursor for Heterocycles: The ortho-relationship between the amino and nitro groups (after potential reduction of the second nitro group) provides a direct pathway to synthesize benzimidazoles and other fused heterocyclic systems, which are privileged structures in drug discovery.
Given these properties, Benzenamine, 3-bromo-2-methoxy-6-nitro- is a valuable building block for generating libraries of novel compounds for screening in drug discovery programs targeting cancer, infectious diseases, and other therapeutic areas.
References
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PubChem . ar-Bromo-ar-nitrobenzenamine. National Center for Biotechnology Information. [Link]
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PubChem . 3-Bromo-6-methyl-2-nitroaniline. National Center for Biotechnology Information. [Link]
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PubChem . 3-Bromo-2-methyl-5-nitroaniline. National Center for Biotechnology Information. [Link]
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PubChem . 2-Bromo-3-nitrobenzamide. National Center for Biotechnology Information. [Link]
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Winkelmann E, Raether W. [Chemotherapeutic effects of nitro compounds. 1. Nitroanilines]. Arzneimittelforschung. 1977;27(5):914-23. [Link]
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PubChem . 3-Nitroaniline. National Center for Biotechnology Information. [Link]
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Michigan State University Department of Chemistry . Exact Masses & Isotope Abundance Ratios. [Link]
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NIST WebBook . Benzenamine, 3-bromo-. National Institute of Standards and Technology. [Link]
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University of Missouri Mass Spectrometry Facility . Calculating Exact Masses. [Link]
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Chemspace . 3-bromo-2-methyl-6-nitro-5-(propan-2-yl)aniline. [Link]
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Scientific Instrument Services . Exact Masses of Common Elements and Isotopes. [Link]
